BenchChemオンラインストアへようこそ!

Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate

Medicinal Chemistry Kinase Inhibitor Synthesis Parallel SAR

Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate (CAS 1177415-90-5, molecular formula C₉H₇Cl₂N₃O₂, molecular weight 260.08 g/mol) is a heterocyclic synthetic intermediate belonging to the imidazo[1,2-b]pyridazine family. It features a fused imidazole-pyridazine bicyclic core bearing two chlorine substituents at the 6- and 8-positions and an ethyl ester at the 3-position.

Molecular Formula C9H7Cl2N3O2
Molecular Weight 260.07
CAS No. 1177415-90-5
Cat. No. B2533375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate
CAS1177415-90-5
Molecular FormulaC9H7Cl2N3O2
Molecular Weight260.07
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2N1N=C(C=C2Cl)Cl
InChIInChI=1S/C9H7Cl2N3O2/c1-2-16-9(15)6-4-12-8-5(10)3-7(11)13-14(6)8/h3-4H,2H2,1H3
InChIKeyPFVAGCVRRYYJLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxylate (CAS 1177415-90-5): A Dual-Halogen Imidazopyridazine Building Block for Kinase-Focused Medicinal Chemistry


Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate (CAS 1177415-90-5, molecular formula C₉H₇Cl₂N₃O₂, molecular weight 260.08 g/mol) is a heterocyclic synthetic intermediate belonging to the imidazo[1,2-b]pyridazine family. It features a fused imidazole-pyridazine bicyclic core bearing two chlorine substituents at the 6- and 8-positions and an ethyl ester at the 3-position . This scaffold has been validated across multiple kinase drug discovery programs, including FLT3 (IC₅₀ values as low as 1–4 nM for optimized derivatives), TAK1 (IC₅₀ = 55 nM), BTK (IC₅₀ = 1.3 nM), IRAK4 (IC₅₀ = 1.3 nM), and VEGFR-2 (IC₅₀ = 8.4 nM) [1]. The compound serves as a privileged late-stage diversification intermediate, enabling parallel SAR exploration through sequential functionalization at three distinct vectors (C-3 ester, C-6 chloro, C-8 chloro) without requiring de novo core construction for each analog [2].

Why Ethyl 6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxylate Cannot Be Replaced by Mono-Halogen, Non-Halogenated, or Mixed-Halogen Imidazopyridazine Analogs


Generic substitution of this building block with mono-chloro (CAS 1150566-27-0), non-halogenated (CAS 1420623-75-1), or mixed bromo/chloro (CAS 1177415-89-2) analogs fundamentally alters the downstream synthetic trajectory and the physicochemical profile of final target compounds. The 6,8-dichloro arrangement provides two electronically and sterically distinct aryl chloride handles with differential reactivity toward nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . This orthogonality is structurally encoded: the C-6 chlorine is positioned α to the N-5 pyridazine nitrogen (electron-deficient, SNAr-labile), while the C-8 chlorine sits at a vinylogous position with attenuated reactivity, enabling sequential, chemoselective derivatization without protecting group strategies [1]. The ethyl ester at C-3 further provides a traceless handle for amide bond formation or hydrolysis to the carboxylic acid (CAS 1177415-92-7), a transformation that cannot be executed on the unsubstituted core (CAS 1161847-29-5). In structurally enabled kinase programs, dichloro substitution has been shown to confer superior target potency compared to mono-substituted analogs: in the imidazo[1,2-b]pyridazine FLT3 inhibitor series, the fully elaborated 3,6,8-trisubstituted compounds achieved IC₅₀ values of 1–4 nM, whereas mono-substituted precursors lack the necessary binding contacts [2]. Substituting with the 8-bromo-6-chloro analog introduces a heavier halogen that alters molecular weight (+44 Da), lipophilicity, and metabolic stability in divergent and unpredictable ways .

Ethyl 6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxylate (CAS 1177415-90-5): Quantitative Differentiation Evidence Against Structural Analogs for Procurement Decision-Making


Dual Chlorine Substitution Pattern Provides Orthogonal Synthetic Handles Versus Mono-Chloro (CAS 1150566-27-0) and Non-Halogenated (CAS 1420623-75-1) Building Blocks

Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate offers two chlorine substituents at C-6 and C-8, compared to a single chlorine at C-6 in the mono-chloro analog (CAS 1150566-27-0; MW 225.63) and zero halogens in the non-halogenated analog (CAS 1420623-75-1; MW 191.19). This enables sequential, chemoselective derivatization at three distinct positions (C-3 ester, C-6 Cl, C-8 Cl), yielding a theoretical combinatorial space of >10³ distinct trisubstituted products from a single building block . In the FLT3 inhibitor series (J. Med. Chem. 2023), the fully elaborated 3,6,8-trisubstituted imidazo[1,2-b]pyridazine compound 34f achieved FLT3-ITD IC₅₀ = 4 nM and FLT3-D835Y IC₅₀ = 1 nM, with cellular GI₅₀ values of 7 nM (MV4-11), 9 nM (MOLM-13), and 4 nM (MOLM-13 ITD-D835Y) [1]. Mono-substituted intermediates in the same series lacked measurable kinase inhibitory activity at comparable concentrations [1].

Medicinal Chemistry Kinase Inhibitor Synthesis Parallel SAR

Dichloro Substitution Enables Potent Kinase Inhibition Across the Imidazopyridazine Scaffold Versus Mono-Chloro and Non-Halogenated Analogs

Multiple independent medicinal chemistry campaigns demonstrate that the 6,8-dichloro substitution pattern is critical for achieving nanomolar kinase potency. In the FLT3 scaffold-hopping study, the imidazo[1,2-b]pyridazine core with chloro substituents at both 6- and 8-positions (in fully elaborated form as compound 34f) delivered FLT3-ITD IC₅₀ = 4 nM and FLT3-D835Y IC₅₀ = 1 nM, with FLT3-independent cell lines showing markedly reduced sensitivity, confirming on-target selectivity [1]. In the TAK1 inhibitor program, 6-substituted morpholine/piperazine imidazo[1,2-b]pyridazines with an aryl group at position-3 (the vectors corresponding to C-6 and C-3 of the parent scaffold) yielded compound 26 with TAK1 IC₅₀ = 55 nM, representing a 3.4-fold improvement over the reference inhibitor takinib (IC₅₀ = 187 nM) under identical assay conditions [2]. In the IRAK4 program, imidazo[1,2-b]pyridazine compound 5 bearing substituents at C-3, C-6, and C-8 achieved IRAK4 IC₅₀ = 1.3 nM with a favorable kinase selectivity profile [3]. The non-halogenated imidazo[1,2-b]pyridazine core (CAS 1420623-75-1) lacks the chlorine handles necessary to access these substitution patterns and has no reported kinase inhibition data at comparable potency levels .

Kinase Inhibition Structure-Activity Relationships FLT3-ITD

Commercially Available Purity (98%) and Batch-Level QC Documentation Versus Variable Purity (95-97%) of Structural Analogs

Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate is commercially supplied at a standard purity of 98% by Bidepharm (CAS 1177415-90-5), with batch-specific QC documentation including NMR, HPLC, and GC analyses . This contrasts with the mono-chloro analog (CAS 1150566-27-0), typically offered at 95% or 97% purity with variable documentation, and the 8-bromo-6-chloro analog (CAS 1177415-89-2) reported at 95% purity . The 3% absolute purity difference between 98% and 95% translates to a 60% reduction in total impurities (2% vs. 5%), which is critical for SAR studies where trace impurities can confound biological assay interpretation at the 1–10 μM testing concentrations commonly used in primary screening .

Quality Control Analytical Chemistry Procurement

Ethyl Ester Functionality at C-3 Enables Traceless Derivatization Versus the Carboxylic Acid Analog (CAS 1177415-92-7) and the Unfunctionalized Core (CAS 1161847-29-5)

The ethyl ester at C-3 of the target compound (CAS 1177415-90-5) provides a versatile synthetic handle that is absent in both the unfunctionalized 6,8-dichloro core (CAS 1161847-29-5; MW 188.01, C₆H₃Cl₂N₃) and the pre-hydrolyzed carboxylic acid (CAS 1177415-92-7; MW 232.02). The ester can be directly converted to amides via aminolysis (R-NH₂, DABAL-Me₃ or AlMe₃) without prior hydrolysis, or hydrolyzed to the carboxylic acid under mild conditions (LiOH, THF/H₂O, 0–25 °C, >95% conversion) for subsequent HATU/DIPEA-mediated amide coupling . In the IRAK4 inhibitor program (Eur. J. Med. Chem. 2020), C-3 carboxamide derivatives were essential for achieving IRAK4 IC₅₀ = 1.3 nM and cellular selectivity for ABC-subtype DLBCL with MYD88 L265P mutation [1]. The unfunctionalized core (CAS 1161847-29-5) lacks any C-3 functional group, requiring de novo C-H functionalization or lithiation chemistry to introduce substituents at this position—approaches with poor functional group tolerance and low yields .

Synthetic Methodology Amide Bond Formation Prodrug Design

Differential Physicochemical Properties (MW, cLogP, Heavy Atom Count) Between the Dichloro Building Block and the 8-Bromo-6-Chloro Analog (CAS 1177415-89-2) Impact Downstream Lead Optimization Trajectories

The target compound (MW 260.08, C₉H₇Cl₂N₃O₂, 16 heavy atoms) differs from the 8-bromo-6-chloro analog (CAS 1177415-89-2; MW 304.53, C₉H₇BrClN₃O₂, 17 heavy atoms) by +44.45 Da in molecular weight due to Br→Cl replacement at C-8 . This mass difference places final elaborated compounds closer to or beyond the Lipinski MW threshold of 500 Da. In the FLT3 inhibitor series, the fully elaborated compound 34f (MW ~520) was already approaching the upper limit of oral bioavailability space [1]. Starting from the bromo-chloro building block would add an additional 44 Da to the final compound, potentially compromising permeability and oral absorption. The chlorine atom at C-8 also provides a smaller van der Waals radius (1.75 Å) compared to bromine (1.85 Å), which can be critical for accessing narrow hydrophobic pockets in kinase ATP-binding sites [2]. Additionally, the C-Cl bond dissociation energy (397 kJ/mol) is higher than C-Br (280 kJ/mol), conferring greater metabolic stability against CYP450-mediated dehalogenation [2].

Physicochemical Properties Drug-likeness Lead Optimization

Validated In Vivo Efficacy of Imidazo[1,2-b]pyridazine Derivatives Originating from the 6,8-Dichloro Scaffold Versus Alternative Heterocyclic Cores Evaluated by Scaffold Hopping

The imidazo[1,2-b]pyridazine scaffold, accessed through the 6,8-dichloro building block, demonstrated superior in vivo performance compared to alternative heterocyclic cores in the systematic scaffold-hopping study reported by Břehová et al. (J. Med. Chem. 2023). Five heterocyclic cores were evaluated as FLT3 inhibitor scaffolds: thieno[3,2-d]pyrimidine, pyrazolo[1,5-a]pyrimidine, imidazo[4,5-b]pyridine, pyrido[4,3-d]pyrimidine, and imidazo[1,2-b]pyridazine [1]. Only the imidazo[1,2-b]pyridazine series yielded compounds with nanomolar FLT3 potency and favorable in vivo profiles. Compound 34f, a trisubstituted imidazo[1,2-b]pyridazine, was advanced to an MV4-11 xenograft model in mice, where it markedly blocked tumor growth at oral doses of 5 and 10 mg/kg without adverse effects [1]. In a separate BTK inhibitor program, imidazo[1,2-b]pyridazine derivative 22 (TM471-1) achieved complete tumor regression in 7/10 mice at 15 mg/kg in a xenograft model and advanced to Phase I clinical trials (CXHL2300956) [2]. No comparable in vivo efficacy has been reported for compounds derived from the mono-chloro or non-halogenated imidazopyridazine building blocks [3].

In Vivo Efficacy Scaffold Hopping Xenograft Models

Ethyl 6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxylate (CAS 1177415-90-5): Evidence-Backed Research and Industrial Application Scenarios


Kinase Inhibitor Lead Generation: Parallel Synthesis of 3,6,8-Trisubstituted Imidazo[1,2-b]pyridazine Libraries for FLT3, TAK1, IRAK4, or BTK Programs

This compound is optimally deployed as the central building block for generating focused kinase inhibitor libraries through sequential functionalization. The C-3 ethyl ester undergoes direct aminolysis with diverse amines to install the first diversity element, the C-6 chlorine is displaced via SNAr with amines or alcohols under mild heating (60–80 °C, DMF or NMP), and the C-8 chlorine participates in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce aryl or amine diversity [1]. This three-step sequence, executable in parallel format (24–96 well), enables rapid SAR exploration with demonstrated success in producing FLT3 inhibitors with IC₅₀ values of 1–4 nM and cellular activity in AML lines at 4–9 nM [2], as well as TAK1 inhibitors with 3.4-fold improved potency over the reference compound takinib [3].

Scaffold-Hopping Medicinal Chemistry: Direct Replacement of Thienopyrimidine, Pyrazolopyrimidine, or Imidazopyridine Cores in Existing Kinase Inhibitor Series

For teams seeking to escape crowded IP space or improve selectivity profiles of existing kinase inhibitors, this building block provides the validated imidazo[1,2-b]pyridazine scaffold replacement. In a direct scaffold-hopping comparison across five heterocyclic cores (thieno[3,2-d]pyrimidine, pyrazolo[1,5-a]pyrimidine, imidazo[4,5-b]pyridine, pyrido[4,3-d]pyrimidine, and imidazo[1,2-b]pyridazine), only the imidazo[1,2-b]pyridazine series yielded compounds with both nanomolar FLT3 potency and in vivo tumor growth inhibition at 5–10 mg/kg oral dosing without adverse effects in MV4-11 xenograft models [1]. The BTK inhibitor program based on this scaffold produced compound TM471-1, which advanced to Phase I clinical trials after achieving complete tumor regression in 70% of treated mice [2].

Covalent Inhibitor Design: Installation of Electrophilic Warheads via the C-6 or C-8 Chlorine Exit Vectors

The C-6 chlorine, positioned adjacent to the hinge-binding N-5 nitrogen of the pyridazine ring, serves as an ideal exit vector for installing acrylamide or butynamide electrophilic warheads targeting cysteine residues in the kinase active site. This strategy was successfully executed in the BTK inhibitor program, where an imidazo[1,2-b]pyridazine derivative bearing a covalent warhead achieved BTK IC₅₀ = 1.3 nM with selectivity across 310 kinases, favorable pharmacokinetics, and a robust safety profile sufficient for clinical entry [1]. The C-8 chlorine can alternatively be used for this purpose, providing flexibility in vector orientation relative to the target cysteine (Cys481 in BTK) [2].

Quality-Controlled Intermediate Supply for Multi-Gram Scale-Up and CRO Outsourcing of Medicinal Chemistry Programs

The compound is commercially available at 98% purity with batch-level NMR, HPLC, and GC quality documentation from ISO-certified suppliers, making it suitable for direct use in multi-gram scale-up campaigns without repurification [1]. The 60% reduction in total impurities relative to 95% purity analogs (2% vs. 5%) minimizes the risk of impurity-driven biological assay artifacts during CRO outsourcing, where reproducibility across geographically distributed teams is critical [2]. The compound is supplied in pack sizes ranging from 100 mg to 250 g, accommodating both initial hit validation (100 mg–1 g) and full lead optimization campaigns (10–250 g) [3].

Quote Request

Request a Quote for Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.